

Technical Guide: Solubility of Allyltriphenyltin in Common Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Allyltriphenyltin**

Cat. No.: **B1265375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of **allyltriphenyltin** in common organic solvents. While publicly available quantitative data is limited, this document outlines detailed experimental protocols based on established methodologies for solubility determination of organotin compounds.

Physicochemical Properties of Allyltriphenyltin

Allyltriphenyltin, also known as allyltriphenylstannane, is a white crystalline solid at room temperature.^{[1][2]} It is characterized as a relatively nonpolar compound due to the presence of three phenyl groups and an allyl group attached to the tin atom.^[3] This structural feature dictates its general solubility behavior.

Qualitative Solubility Profile:

- Soluble in: Nonpolar organic solvents such as chloroform, toluene, and benzene.^[3]
- Poorly soluble in: Polar solvents like water and ethanol.^[3]
- Insoluble in: Water.^{[4][5]}

A summary of its key physical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₂₁ H ₂₀ Sn	[1][2]
Molecular Weight	391.1 g/mol	[1][4]
Appearance	White to off-white powder or crystals	[2][4]
Melting Point	71-76 °C	[2][4][6]

Experimental Protocol for Quantitative Solubility Determination

The equilibrium shake-flask method is the gold standard for determining the thermodynamic solubility of a solid compound in a solvent. The following protocol provides a detailed methodology to obtain reliable and reproducible quantitative solubility data for **allyltriphenyltin**.

2.1. Materials and Equipment

- **Allyltriphenyltin** (>97% purity)
- A range of analytical grade organic solvents (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol)
- Scintillation vials or flasks with screw caps
- Orbital shaker or magnetic stirrer with temperature control
- Analytical balance
- Centrifuge
- Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
- Volumetric flasks and pipettes

- Quantification instrument (e.g., UV-Vis spectrophotometer or HPLC-UV system)

2.2. Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **allyltriphenyltin** to a series of vials, ensuring there is undissolved solid at the bottom.
 - Add a known volume of each selected organic solvent to the respective vials.
- Equilibration:
 - Seal the vials tightly to prevent solvent evaporation.
 - Place the vials in an orbital shaker or on a stirrer plate at a constant temperature (e.g., 25 °C).
 - Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies can determine the minimum time required to achieve a stable concentration.
- Phase Separation:
 - After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
 - To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.
 - Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.
- Quantification of Dissolved **Allyltriphenyltin**:

Method A: Gravimetric Analysis

- Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry evaporating dish.
- Evaporate the solvent under a gentle stream of nitrogen or in a fume hood.
- Dry the dish containing the solid residue in a vacuum oven at a temperature below the compound's melting point until a constant weight is achieved.[4][5]
- The final weight of the residue corresponds to the mass of **allyltriphenyltin** dissolved in the known volume of the solvent.

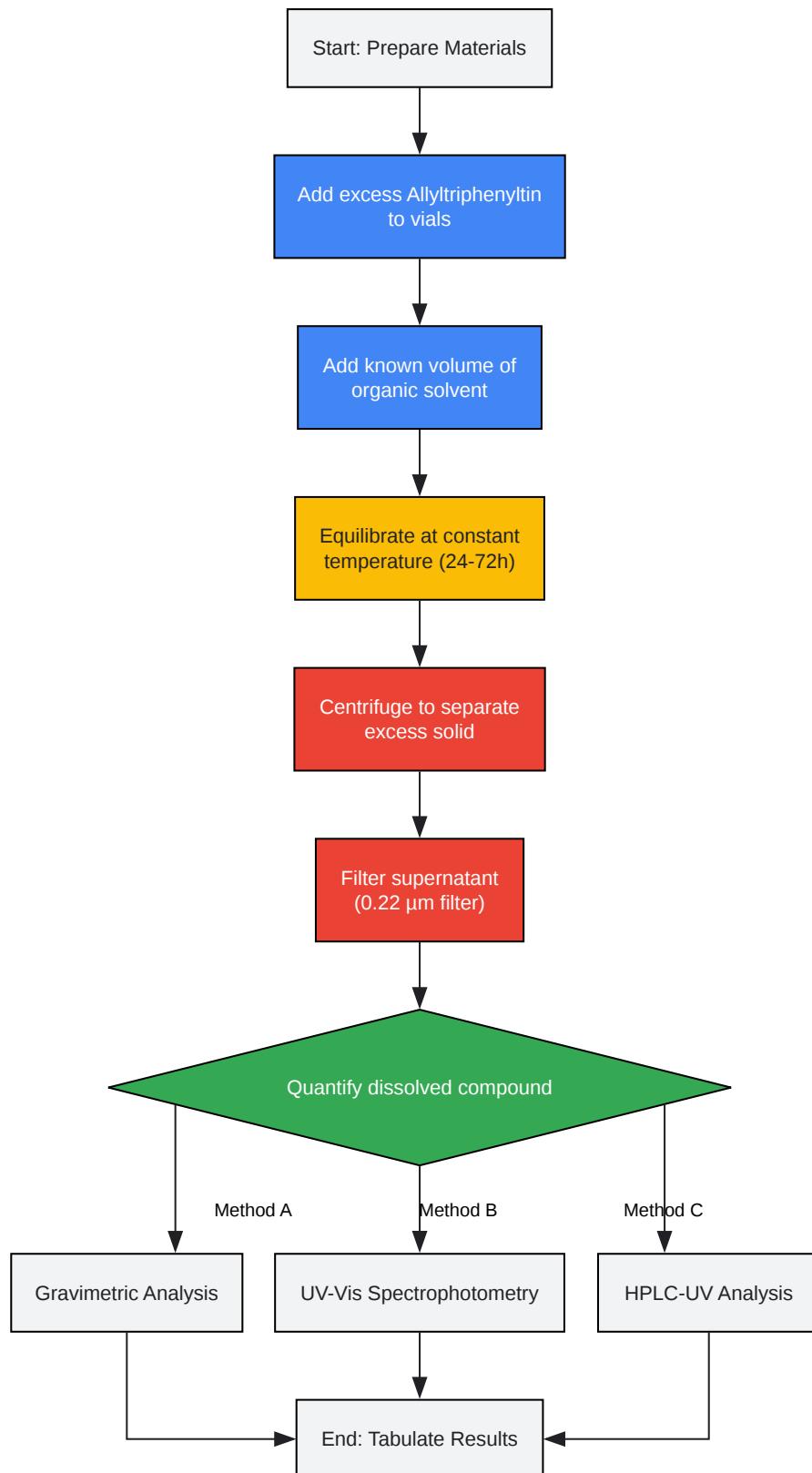
Method B: UV-Vis Spectrophotometry

- Due to the presence of phenyl groups, **allyltriphenyltin** exhibits strong UV absorbance.[7]
- Determine the Wavelength of Maximum Absorbance (λ_{max}): Prepare a dilute solution of **allyltriphenyltin** in the solvent of interest and scan its UV spectrum to find the λ_{max} .
- Prepare a Calibration Curve: Create a series of standard solutions of **allyltriphenyltin** of known concentrations in the same solvent. Measure the absorbance of each standard at the λ_{max} and plot a graph of absorbance versus concentration.[8]
- Analyze the Sample: Dilute the filtered supernatant with a known factor to bring its absorbance within the linear range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.[9]

Method C: High-Performance Liquid Chromatography (HPLC-UV)

- HPLC offers high sensitivity and specificity for the quantification of organotin compounds. [10][11][12]
- Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a mobile phase such as acetonitrile/water) to separate **allyltriphenyltin** from any potential impurities.
- Prepare a calibration curve by injecting standard solutions of known concentrations.

- Inject the diluted, filtered supernatant and determine the concentration based on the peak area relative to the calibration curve.


Data Presentation

Quantitative solubility data for **allyltriphenyltin** should be recorded in a structured table to allow for easy comparison across different solvents and conditions.

Solvent	Temperature (°C)	Solubility (g/100 mL)	Solubility (mol/L)
Hexane	25		
Toluene	25		
Chloroform	25		
Diethyl Ether	25		
Ethyl Acetate	25		
Acetone	25		
Ethanol	25		
Methanol	25		

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of **allyltriphenyltin**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the solubility of **allyltriphenyltin**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. chem.ws [chem.ws]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. moodle.uoh.edu.iq [moodle.uoh.edu.iq]
- 7. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 8. longdom.org [longdom.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 11. Development of an analytical method for organotin compounds in fortified flour samples using microwave-assisted extraction and normal-phase HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: Solubility of Allyltriphenyltin in Common Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265375#solubility-of-allyltriphenyltin-in-common-organic-solvents>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com